molecular formula C10H13NO2 B2710149 N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine CAS No. 561009-00-5

N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine

Cat. No. B2710149
CAS RN: 561009-00-5
M. Wt: 179.219
InChI Key: SGGONDVWPDMQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine” is a chemical compound with the molecular formula C10H13NO2 . It is offered by various chemical suppliers for research and development purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound”, such as its melting point, boiling point, and density, are not provided in the search results . This information may be available from the suppliers of the compound .

Scientific Research Applications

Metabolic Activation and Carcinogenicity

One of the research areas involves the metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferases (STs). These studies explore how certain N-hydroxy metabolites of carcinogenic arylamines and heterocyclic amines undergo bioactivation, potentially implicating the role of human TS-PST in determining susceptibility to environmental and dietary carcinogens (Chou, Lang, & Kadlubar, 1995).

Antioxidant and Anti-senescence Properties

N-t-butyl hydroxylamine, a breakdown product of α-phenyl-N-t-butyl nitrone (PBN), exhibits potent antioxidant properties, protecting tissues from oxidative injury and delaying cellular senescence. This compound's effects suggest potential therapeutic applications in aging and oxidative stress-related diseases (Atamna, Paler-Martinez, & Ames, 2000).

Enzymatic Assays and Pharmacological Studies

The conversion of β-hydroxylated amines to their N-methyl derivatives by phenylethanolamine N-methyltransferase for compounds like octopamine provides a method for assaying these substances in biological samples, contributing to our understanding of neurotransmitter metabolism and function (Molinoff, Landsberg, & Axelrod, 1969).

Chemoselective Conjugation and Polymer Research

Research on N-phthaloyl-chitosan O-prop-2-ynyl carbamate showcases the chemoselective conjugation capabilities of hydroxylamine derivatives, facilitating the development of biopolymer materials with potential applications in drug delivery and environmental remediation (Oliveira, Martins, Mafra, & Gomes, 2012).

Analytical Applications

Hydroxylamine derivatives have been employed as analytical reagents, particularly in the analysis of metal ions, showcasing their versatility and potential in enhancing the sensitivity and selectivity of analytical methodologies (Shendrikar, 1969).

Safety and Hazards

The safety and hazards associated with handling and using “N-{[2-(propan-2-yloxy)phenyl]methylidene}hydroxylamine” are not provided in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier for this information .

properties

IUPAC Name

(NE)-N-[(2-propan-2-yloxyphenyl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(2)13-10-6-4-3-5-9(10)7-11-12/h3-8,12H,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGGONDVWPDMQAJ-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C=NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=CC=C1/C=N/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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